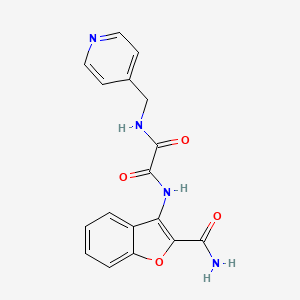

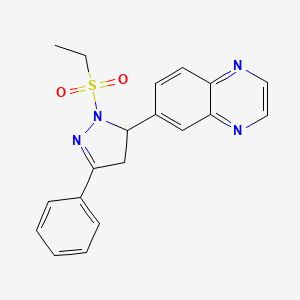

![molecular formula C12H16N2O3 B2736859 1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone CAS No. 303995-86-0](/img/structure/B2736859.png)

1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Antimicrobial Activity

Morpholine-containing compounds have a rich history of biological effects. Notably, natural products like Chelonin A and Viloxazine , both containing the morpholine moiety, exhibit remarkable antimicrobial properties . Researchers have explored synthetic derivatives for their potential as novel antimicrobial agents. Investigating the antibacterial and antifungal properties of this compound could lead to new therapeutic strategies.

Corrosion Inhibition

In industrial applications, morpholine derivatives serve as effective corrosion inhibitors . Their ability to protect metals from corrosion makes them valuable in various sectors, including oil refineries, chemical plants, and water treatment facilities. Further studies could optimize their performance and expand their practical use.

Surface-Active Agents

Morpholine-based compounds also find application as surface-active agents . These amphiphilic molecules play a crucial role in emulsification, wetting, and foaming processes. Investigating their surfactant properties and potential applications in cleaning products or cosmetics could be worthwhile.

Organocatalysis

Researchers have explored morpholine derivatives as organocatalysts . These compounds can accelerate chemical reactions without being consumed in the process. Investigating their catalytic activity and selectivity could lead to novel synthetic methodologies.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of morpholine-based compounds on enzymes associated with Alzheimer’s disease (AD) . For instance, compounds 4 and 5 have emerged as potent inhibitors of the legumain enzyme (AEP) in mouse models. Understanding their mechanism of action and potential therapeutic implications could contribute to AD drug development.

Pharmacokinetics and Drug-Likeness

Predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties indicate that most morpholine derivatives display promising pharmacokinetic profiles and drug-likeness properties . Investigating their bioavailability, metabolism, and safety profiles is essential for potential drug development.

properties

IUPAC Name |

1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-2-11(15)9-7-10(13-8-9)12(16)14-3-5-17-6-4-14/h7-8,13H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COERLGBXJVKIGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328403 |

Source

|

| Record name | 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID50085789 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

303995-86-0 |

Source

|

| Record name | 1-[5-(morpholine-4-carbonyl)-1H-pyrrol-3-yl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)

![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2736786.png)

![1-(4-Fluorophenyl)-3-(2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)imidazolidin-2-one](/img/structure/B2736787.png)

![2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2736788.png)

![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)